molecular formula C19H21N3OS2 B12574813 Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methylphenyl)-

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methylphenyl)-

Cat. No.: B12574813
M. Wt: 371.5 g/mol
InChI Key: IYABISGSDATDSS-UHFFFAOYSA-N
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Description

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methylphenyl)- is a complex organic compound with a unique structure that includes a thieno[2,3-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methylphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidine-4-thiol with an appropriate acetamide derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methylphenyl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide or thieno[2,3-D]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-
  • **Propanoic acid,2-[(5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Uniqueness

What sets Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methylphenyl)- apart is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H21N3OS2

Molecular Weight

371.5 g/mol

IUPAC Name

2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H21N3OS2/c1-5-15-12(3)25-19-17(15)18(20-13(4)21-19)24-10-16(23)22-14-8-6-7-11(2)9-14/h6-9H,5,10H2,1-4H3,(H,22,23)

InChI Key

IYABISGSDATDSS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=CC(=C3)C)C

Origin of Product

United States

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